molecular formula C10H6Na2O8S2 B086760 Chromotropic acid disodium salt CAS No. 129-96-4

Chromotropic acid disodium salt

Cat. No.: B086760
CAS No.: 129-96-4
M. Wt: 364.3 g/mol
InChI Key: AFGPCIMUGMJQPD-UHFFFAOYSA-L
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Description

Chromotropic acid disodium salt is a chemical compound with the molecular formula C10H8O8S2Na2. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is known for its solubility in water and its role as an intermediate in the production of dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Chromotropic acid disodium salt typically involves the sulfonation of naphthalene derivatives followed by hydroxylation. The reaction conditions often require the use of sulfuric acid and sodium hydroxide to introduce the sulfonic acid groups and the hydroxyl groups, respectively .

Industrial Production Methods

In industrial settings, the compound is produced by reacting naphthalene with sulfuric acid to form naphthalenedisulfonic acid, which is then hydroxylated using sodium hydroxide. The resulting product is then neutralized with sodium carbonate to form the disodium salt .

Chemical Reactions Analysis

Types of Reactions

Chromotropic acid disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Chromotropic acid disodium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chromotropic acid disodium salt is unique due to its specific arrangement of hydroxyl and sulfonic acid groups, which confer distinct chemical properties. This makes it particularly useful in applications requiring specific reactivity and solubility characteristics .

Properties

IUPAC Name

disodium;4,5-dihydroxynaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O8S2.2Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGPCIMUGMJQPD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

148-25-4 (Parent)
Record name Sodium chromotropate
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DSSTOX Substance ID

DTXSID6059609
Record name 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt
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Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to off-white needle-like crystals; [Mallinckrodt Baker MSDS]
Record name Sodium chromotropate
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CAS No.

129-96-4
Record name Sodium chromotropate
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Record name 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:2)
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Record name 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt
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Record name Disodium 4,5-dihydroxynaphthalene-2,7-disulphonate
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